molecular formula C15H13ClO3S B1212794 S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate

S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate

Cat. No.: B1212794
M. Wt: 308.8 g/mol
InChI Key: HXZLPWRTIGTCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate is an organic compound with the molecular formula C15H13ClO3S and a molecular weight of 308.8 g/mol. This compound is a derivative of dimethoxybenzene and is characterized by the presence of a chlorophenyl ester group.

Scientific Research Applications

S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate typically involves the esterification of 3,4-dimethoxybenzenecarbothioic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxybenzenecarbothioic acid S-(4-bromophenyl) ester
  • 3,4-dimethoxybenzenecarbothioic acid S-(4-fluorophenyl) ester
  • 3,4-dimethoxybenzenecarbothioic acid S-(4-methylphenyl) ester

Uniqueness

S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

Molecular Formula

C15H13ClO3S

Molecular Weight

308.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate

InChI

InChI=1S/C15H13ClO3S/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3

InChI Key

HXZLPWRTIGTCLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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